molecular formula C20H21BrN2O4 B533060 Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Cat. No. B533060
M. Wt: 433.3 g/mol
InChI Key: CTUUBTBKLMYVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LGH00031 is an irreversible inhibitor of cell division cycle 25B which inhibits human cancer cells via ROS generation.

Scientific Research Applications

Cardiovascular and Antiviral Research

Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate and its derivatives have been synthesized and evaluated for various physiological activities. In particular, some derivatives show significant anti-arrhythmic activity and cardiovascular effects. These compounds have the potential to influence heart rate and contractility, demonstrating a degree of control over cardiac function. A specific focus has been on the inhibitory effects on the heart rate, showcasing promising cardiovascular implications (蘇怡芳, 2006).

Furthermore, several derivatives of this compound have been studied for their antiviral activities. Notably, some compounds have shown significant activity against influenza A/Aichi/2/69 (H3N2) virus, illustrating their potential as antiviral agents. These findings highlight the broad spectrum of biological activities these compounds can exhibit, providing a foundation for further research in pharmaceutical and medical applications (Александр Васильевич Иващенко et al., 2014).

Chemical Synthesis and Structural Analysis

The compound has also been a subject of interest in chemical synthesis and structural analysis. Studies have been conducted to confirm the chemical structure of related compounds and to understand the synthetic routes for specific molecular skeletons like benz[f]indole. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (T. Watanabe, C. Miyagi, Y. Murakami, 1993).

properties

Product Name

Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate

InChI

InChI=1S/C20H21BrN2O4/c1-5-27-20(26)16-14(9-22-10(2)3)23(4)17-15(16)13-8-11(21)6-7-12(13)18(24)19(17)25/h6-8,10,22H,5,9H2,1-4H3

InChI Key

CTUUBTBKLMYVCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CNC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LGH-00031;  LGH 00031;  LGH00031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Reactant of Route 5
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Reactant of Route 6
Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.